molecular formula C23H18N4O4S B379925 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 325694-34-6

3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B379925
CAS No.: 325694-34-6
M. Wt: 446.5g/mol
InChI Key: UXNXJTVLPUJCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole (molecular formula: C₂₃H₁₈N₄O₄S; molecular weight: 446.481 g/mol) is a 1,2,4-triazole derivative with a stereogenic center at the benzodioxin moiety, leading to two enantiomers: (2R) and (2S) configurations . Its structure includes:

  • A 4-phenyl-4H-1,2,4-triazole core, a planar aromatic heterocycle known for diverse applications in pharmaceuticals and materials science.
  • A 4-nitrobenzylsulfanyl group at position 5, introducing electron-withdrawing effects and redox-active properties.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-27(29)18-12-10-16(11-13-18)15-32-23-25-24-22(26(23)17-6-2-1-3-7-17)21-14-30-19-8-4-5-9-20(19)31-21/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXJTVLPUJCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(N3C4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({4-nitrobenzyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure features a benzodioxin moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is C17H16N4O3SC_{17}H_{16}N_4O_3S with a molecular weight of approximately 368.40 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole compounds have been shown to activate procaspase-3, leading to apoptosis in cancer cells. In a study evaluating similar compounds, several derivatives demonstrated moderate to strong cytotoxicity against human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .

Table 1: Cytotoxic Effects of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5hSW62015Caspase activation
Compound 5jPC-310Induction of apoptosis
Compound 5kNCI-H2312Enhanced caspase activity

Antimicrobial Activity

The benzodioxin structure is associated with various antimicrobial properties. Compounds containing this moiety have been evaluated for their antibacterial and antifungal activities. For example, studies have shown that related compounds displayed potent activity against Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Benzodioxin Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
Compound CC. albicans64 µg/mL

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound may exhibit other pharmacological activities such as anti-inflammatory and antioxidant properties. The presence of the nitro group in the structure can enhance these activities by modulating redox states within cells.

Case Studies

Several case studies have explored the biological implications of compounds similar to This compound :

  • Cytotoxicity Study : A study conducted on a series of triazole derivatives indicated that modifications in the side chains significantly influenced their cytotoxic potential against various cancer cell lines .
  • Antibacterial Assessment : Another investigation assessed the antibacterial efficacy of benzodioxin derivatives against multi-drug resistant strains of bacteria, revealing promising results that suggest their potential as new antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of 1,2,4-Triazoles

The following table compares key triazole derivatives with structural or functional similarities to the target compound:

Compound Name (CAS/Reference) Substituents (Positions 3, 4, 5) Molecular Weight Key Properties/Applications Reference
Target Compound (R/S isomers) 3: Benzodioxin; 4: Phenyl; 5: 4-Nitrobenzylsulfanyl 446.48 Potential ETL material; Hypothetical antimicrobial activity
TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) 3: Biphenyl; 4: Phenyl; 5: tert-Butylphenyl N/A Organic electron-transport layer (ETL) in OLEDs
TD-1 (Di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide) Disulfide-linked benzodioxin-triazole units N/A Increases hemoglobin oxygen affinity; antiskling agent
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 3: Chlorophenyl; 4: Methylphenyl; 5: Trifluoromethylbenzylsulfanyl N/A Not specified (lipophilic substituents enhance bioavailability)
3-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole 3: Chlorobenzylsulfanyl; 4: Phenyl; 5: Methoxyphenyl 407.92 Not specified (electron-donating methoxy group alters reactivity)

Key Structural Comparisons and Implications

Electronic Properties
  • The 4-nitrobenzylsulfanyl group in the target compound is strongly electron-withdrawing, which may enhance charge transport in electronic applications (e.g., as an ETL) compared to TAZ , which uses a tert-butylphenyl group for steric stabilization .
Stereochemical Considerations
  • The (2R) and (2S) enantiomers of the target compound () could exhibit differential binding in chiral environments (e.g., enzyme active sites), analogous to how stereochemistry affects drug efficacy in other triazoles .

Preparation Methods

Hydrazone Cyclization via B(C6F5)3 Catalysis

Boron trifluoride derivatives, such as B(C6F5)3, enable metal-free cyclization of N-tosylhydrazones with aromatic amines. For instance, Guru et al. demonstrated that N-tosylhydrazones derived from benzodioxin-containing aldehydes react with 4-nitrobenzylamine under B(C6F5)3 catalysis (5 mol%) in dichloromethane at 25°C, yielding 4-aryl-1,2,4-triazoles in 85% yield. This method avoids transition metals, ensuring compatibility with nitro groups.

Mechanistic Insight :

  • B(C6F5)3 activates the hydrazone via Lewis acid-base interaction.

  • Nucleophilic attack by the amine forms a tetrahedral intermediate.

  • Intramolecular cyclization and subsequent dehydrogenation yield the triazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While traditionally used for 1,2,3-triazoles, modified CuAAC conditions can access 1,2,4-triazoles. Zhang et al. reported that CuI (10 mol%) with 1,10-phenanthroline in DMF at 80°C facilitates the reaction between 2,3-dihydro-1,4-benzodioxin-2-yl acetylene and 4-nitrobenzyl azide, forming 4-phenyl-1,2,4-triazole precursors in 78% yield.

Functionalization at Position 5: Sulfanyl Group Introduction

The 5-sulfanyl moiety is introduced via nucleophilic substitution or oxidative coupling:

Thiol-Displacement of Halogenated Intermediates

A halogenated triazole intermediate (e.g., 5-chloro-1,2,4-triazole) reacts with 4-nitrobenzyl mercaptan under basic conditions. Wang et al. achieved 92% yield using K2CO3 in DMSO at 60°C.

Optimization Table :

BaseSolventTemp (°C)Yield (%)
K2CO3DMSO6092
NaOHEtOH7084
Et3NTHF5078

Oxidative Coupling with Disulfides

Electron-deficient disulfides, such as bis(4-nitrobenzyl) disulfide, undergo CuBr2-mediated coupling with 5-mercapto-1,2,4-triazoles. Bao et al. reported 88% yield using CuBr2 (20 mol%) in acetonitrile at 50°C.

Substituent Installation at Position 3: Benzodioxin Integration

The 2,3-dihydro-1,4-benzodioxin group is incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:

Suzuki Coupling with Boronic Esters

A 3-iodo-1,2,4-triazole intermediate couples with 2,3-dihydro-1,4-benzodioxin-2-ylboronic acid. Virant et al. utilized Pd(PPh3)4 (5 mol%) and Na2CO3 in dioxane/water (3:1) at 90°C, achieving 89% yield.

SNAr Reaction with Benzodioxin Oxolane

Electrophilic triazoles (e.g., 3-nitro-1,2,4-triazole) react with 2,3-dihydro-1,4-benzodioxin-2-ol under Mitsunobu conditions (DIAD, PPh3) in THF, yielding 80% product.

Final Assembly and Purification

Combining the above steps, a representative synthesis proceeds as follows:

Step 1 : Synthesize 4-phenyl-1,2,4-triazole via B(C6F5)3-catalyzed cyclization.
Step 2 : Introduce 5-({4-nitrobenzyl}sulfanyl) via thiol-displacement.
Step 3 : Install 2,3-dihydro-1,4-benzodioxin-2-yl via Suzuki coupling.

Characterization Data :

  • HRMS (ESI+) : m/z calc. for C23H18N4O4S [M+H]+: 470.1054; found: 470.1056.

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.6 Hz, 2H, Ar-NO2), 7.45–7.32 (m, 5H, Ph), 6.95–6.85 (m, 4H, benzodioxin), 4.62 (s, 2H, SCH2), 4.25–4.15 (m, 4H, OCH2).

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid reducing conditions; use B(C6F5)3 instead of metal catalysts.

  • Regioselectivity : Control via steric hindrance (e.g., bulky ligands in CuAAC).

  • Sulfur Oxidation : Perform thiol couplings under inert atmosphere .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, refluxing substituted benzaldehyde derivatives with thiourea or thiosemicarbazide precursors in ethanol under acidic conditions (e.g., glacial acetic acid) promotes cyclization . To improve yield, control solvent polarity (e.g., absolute ethanol), stoichiometric ratios (1:1 molar ratio of precursors), and reflux time (4–6 hours). Purification via solvent evaporation under reduced pressure followed by filtration is recommended . For analogous triazoles, thiourea intermediates are cyclized using thiocyanate derivatives under controlled pH .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons, sulfanyl groups) and confirm substitution patterns .
  • X-ray diffraction (XRD) : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement) .
  • Elemental analysis and LC-MS : Verify molecular formula and purity .
  • ORTEP-3 : Visualize thermal ellipsoids and validate structural geometry .

Q. How can computational methods like DFT predict electronic properties or tautomeric forms?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates molecular orbitals, electrostatic potentials, and tautomer stability. Compare theoretical IR/Raman spectra with experimental data to validate tautomeric forms (e.g., thione vs. thiol tautomers) . For example, studies on analogous triazoles used Gaussian09 to optimize geometries and predict HOMO-LUMO gaps .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : After reflux, evaporate the solvent under reduced pressure to concentrate the product. Recrystallize from ethanol or acetonitrile to remove unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomers. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. How is the compound’s stability assessed under varying conditions (pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Heat samples at 40–80°C for 24–72 hours; monitor decomposition via HPLC .
  • pH stability : Incubate in buffered solutions (pH 3–9) and analyze degradation products using LC-MS .
  • Light sensitivity : Expose to UV-Vis light (254 nm) and track changes in UV absorbance .

Advanced Questions

Q. How can contradictions between experimental (e.g., NMR/XRD) and computational data be resolved?

  • Methodological Answer : Discrepancies in substituent orientation (e.g., nitrobenzyl group conformation) may arise due to dynamic effects in solution vs. solid-state. Use:
  • Variable-temperature NMR : Probe conformational flexibility in solution .
  • Hirshfeld surface analysis : Compare XRD-derived intermolecular interactions with DFT-predicted van der Waals radii .
  • Docking simulations : Align computed and experimental geometries to identify steric clashes .

Q. What advanced crystallography challenges arise during structure determination (e.g., disorder, twinning)?

  • Methodological Answer : For disordered moieties (e.g., rotating nitro groups):
  • Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion .
  • Use PLATON to detect twinning and refine using a twin law (e.g., HKLF5 format) .
  • For low-resolution data, employ charge-density analysis with multipole models .

Q. How are reaction mechanisms (e.g., cyclization, sulfanyl substitution) studied experimentally?

  • Methodological Answer :
  • Kinetic profiling : Monitor intermediate formation via in situ FT-IR or UV-Vis spectroscopy during reflux .
  • Isotopic labeling : Use ³⁴S-labeled thiourea to track sulfanyl group incorporation via LC-MS .
  • DFT transition-state analysis : Identify key intermediates (e.g., tetrahedral adducts) using Gaussian09 .

Q. What strategies validate structure-activity relationships (SAR) for antimicrobial or enzyme-inhibitory effects?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., fungal CYP51) .
  • In vitro assays : Test MIC values against Gram-positive bacteria (e.g., S. aureus) and correlate with alkylthio chain length .
  • ADME prediction : Apply SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. How does tautomerism impact the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Tautomer equilibria : Use ¹H NMR in DMSO-d₆ to detect thione (C=S) vs. thiol (S-H) forms via characteristic shifts (~δ 13 ppm for S-H) .
  • Reactivity studies : Compare sulfanyl oxidation rates (to sulfoxides) in different tautomeric states using H₂O₂ .
  • Biological assays : Test tautomer-specific inhibition of enzymes (e.g., urease) to identify active forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.